Dihydro-beta-erythroidine

説明

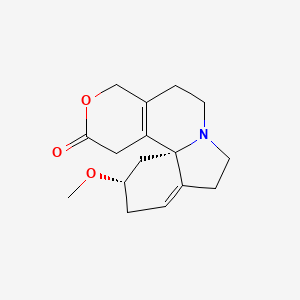

Dihydro analog of beta-erythroidine, which is isolated from the seeds and other plant parts of Erythrina sp. Leguminosae. It is an alkaloid with curarimimetic properties.

Structure

2D Structure

3D Structure

特性

CAS番号 |

23255-54-1 |

|---|---|

分子式 |

C16H21NO3 |

分子量 |

275.34 g/mol |

IUPAC名 |

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one |

InChI |

InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1 |

InChIキー |

ALSKYCOJJPXPFS-BBRMVZONSA-N |

SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

異性体SMILES |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |

正規SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

同義語 |

eta Erythroidine, Dihydro Dihydro beta Erythroidine Dihydro-beta-Erythroidine Erythroidine, Dihydro beta |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Dihydro-β-erythroidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-β-erythroidine (DHβE), a tetracyclic alkaloid derived from the seeds of Erythrina species, has garnered significant scientific interest due to its potent and selective antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the discovery, isolation, and characterization of DHβE. It details the historical context of its discovery, comprehensive experimental protocols for its extraction and purification, and a summary of its pharmacological properties. Furthermore, this guide presents key quantitative data in a structured format and visualizes the experimental workflow and the compound's mechanism of action through detailed diagrams, serving as a valuable resource for researchers in pharmacology and drug development.

Introduction

The quest for novel therapeutic agents has often led scientists to explore the rich chemical diversity of the natural world. Among the myriad of natural products, alkaloids have historically been a prominent source of pharmacologically active compounds. The Erythrina genus of plants, widely distributed in tropical and subtropical regions, is a particularly rich source of a class of tetracyclic spiroamine alkaloids known as the Erythrina alkaloids.[1] Early research into extracts from these plants revealed curare-like neuromuscular blocking activities, sparking further investigation into their constituent compounds.

One of the most significant alkaloids isolated from Erythrina species is dihydro-β-erythroidine (DHβE). It is a dihydro derivative of β-erythroidine and has been identified as a potent competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α4β2 subtype.[2][3] This property has made DHβE an invaluable pharmacological tool for studying the role of nAChRs in various physiological and pathological processes. Moreover, its potential as a lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders, including nicotine (B1678760) addiction and depression, continues to be an active area of research.

This technical guide aims to provide a comprehensive resource on the discovery and isolation of dihydro-β-erythroidine. It will cover the historical context of its discovery, detail the experimental protocols for its extraction and purification from natural sources, present its key pharmacological data, and illustrate its mechanism of action and the experimental workflow for its isolation.

Discovery and Historical Context

The investigation of Erythrina alkaloids dates back to the early 20th century, with pioneering work by scientists such as Karl Folkers.[1] His research in the 1930s on extracts from Erythrina plants laid the groundwork for understanding their curare-like effects.[1] These early studies were instrumental in guiding the subsequent isolation and characterization of numerous alkaloids from this genus.

Dihydro-β-erythroidine is a naturally occurring compound found in the seeds of various Erythrina species.[4] It is structurally a dihydro analog of β-erythroidine, another prominent alkaloid from the same source. The "dihydro-" prefix indicates the reduction of one of the double bonds present in the parent molecule, β-erythroidine.

Physicochemical Properties

A summary of the key physicochemical properties of dihydro-β-erythroidine is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | (1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.0¹﹐¹³.0²﹐⁷]heptadeca-2(7),13-dien-4-one |

| CAS Number | 23255-54-1 |

| Appearance | Solid |

| Solubility | Soluble in water (as hydrobromide salt) and DMSO. |

| Structure | A tetracyclic spiroamine alkaloid with a lactone ring. |

Experimental Protocols: Isolation and Purification

The isolation of dihydro-β-erythroidine from its natural source, primarily the seeds of Erythrina species, typically involves a multi-step process that leverages the basic nature of alkaloids. The following is a generalized experimental protocol based on established acid-base extraction and chromatographic techniques for Erythrina alkaloids.[5]

Materials and Reagents

-

Dried and powdered seeds of Erythrina sp.

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl) or Acetic acid (2%)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., mixtures of chloroform, methanol, ethyl acetate, hexane)

-

Rotary evaporator

-

pH meter or pH paper

-

Separatory funnel

-

Glass chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Extraction of Crude Alkaloids

-

Maceration: The powdered seeds of Erythrina sp. are macerated with methanol at room temperature for an extended period (e.g., 24-48 hours) with occasional stirring. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.[6]

-

Concentration: The combined methanolic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Extraction

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% acetic acid or dilute HCl) to protonate the alkaloids, rendering them water-soluble.

-

Defatting: The acidic solution is then washed with a nonpolar organic solvent, such as n-hexane or ethyl acetate, in a separatory funnel. This step removes non-alkaloidal, lipophilic impurities, which will partition into the organic layer. The aqueous layer containing the protonated alkaloids is retained.[5]

-

Basification: The pH of the aqueous layer is carefully adjusted to a basic range (pH 8-9) by the dropwise addition of a base, such as ammonium hydroxide or sodium hydroxide.[5] This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.

-

Extraction of Free Bases: The basified aqueous solution is then extracted multiple times with an organic solvent like dichloromethane or chloroform. The alkaloid free bases will partition into the organic layer.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification

-

Silica Gel Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.[5] The column is typically eluted with a gradient of solvents of increasing polarity, for example, starting with chloroform and gradually adding methanol.[5]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing dihydro-β-erythroidine. Fractions with similar TLC profiles are combined.

-

Further Purification (Optional): If necessary, the combined fractions can be subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain highly pure dihydro-β-erythroidine.

Characterization

The structure and purity of the isolated dihydro-β-erythroidine are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the connectivity of atoms.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Quantitative Pharmacological Data

Dihydro-β-erythroidine is a potent and selective antagonist of neuronal nicotinic acetylcholine receptors. Its inhibitory activity has been quantified against various nAChR subtypes, and the data is summarized in the table below.

| nAChR Subtype | IC₅₀ (μM) | Assay Type | Reference(s) |

| α4β2 | 0.11 - 0.37 | Electrophysiology, Radioligand Binding | [7][8][9] |

| α4β4 | 0.19 | Radioligand Binding | [8][9] |

| α3β2 | 0.41 | Electrophysiology | [8] |

| α3β4 | Low affinity | Electrophysiology | [1] |

| α7 | Low affinity | Electrophysiology | [6] |

Mandatory Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of dihydro-β-erythroidine.

Signaling Pathway: Mechanism of Action

Caption: Antagonistic action of DHβE at the nAChR.

Conclusion

Dihydro-β-erythroidine stands out as a significant member of the Erythrina alkaloid family, primarily due to its potent and selective antagonism of neuronal nicotinic acetylcholine receptors. Its discovery and subsequent characterization have provided the scientific community with a valuable tool for probing the complexities of cholinergic neurotransmission. The methodologies for its isolation from natural sources, centered around classic acid-base extraction and chromatographic techniques, are well-established and robust.

The quantitative pharmacological data clearly demonstrates its preference for the α4β2 nAChR subtype, highlighting its potential for the development of targeted therapeutics. The visualization of its mechanism of action underscores its role as a competitive antagonist that prevents ion influx and subsequent neuronal signaling.

This technical guide has consolidated the key information regarding the discovery and isolation of dihydro-β-erythroidine, offering a comprehensive resource for researchers. Further investigations into the structure-activity relationships of DHβE and its analogs, as well as continued exploration of its therapeutic potential, will undoubtedly contribute to advancements in neuroscience and drug development.

References

- 1. apexbt.com [apexbt.com]

- 2. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H21NO3 | CID 31762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Molecular dynamics simulations of dihydro‐β‐erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Source and Extraction of Dihydro-β-erythroidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-β-erythroidine (DHβE) is a tetracyclic spiroamine alkaloid renowned for its potent and selective competitive antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[1][2] This property has made it a valuable pharmacological tool in neuroscientific research and a lead compound in the development of novel therapeutics for conditions such as depression and nicotine (B1678760) addiction.[2][3] This technical guide provides an in-depth overview of the natural sources of dihydro-β-erythroidine and the methodologies for its extraction and purification, presenting quantitative data and detailed experimental protocols for the scientific community.

Natural Source

The primary natural sources of dihydro-β-erythroidine are plants belonging to the genus Erythrina, a member of the Fabaceae family.[4][5] This genus comprises over 100 species, which are predominantly found in tropical and subtropical regions.[6] Various parts of the Erythrina plants, including the seeds, flowers, leaves, and bark, are known to contain a variety of Erythrina alkaloids, including dihydro-β-erythroidine.[5][7][8][9] Notably, the seeds of Erythrina americana have been historically significant in the isolation of this compound.[1][10]

Extraction and Purification of Dihydro-β-erythroidine

The extraction of dihydro-β-erythroidine from Erythrina species follows a general workflow for alkaloid isolation, which typically involves solvent extraction, acid-base partitioning to separate alkaloids from other plant metabolites, and subsequent chromatographic purification.

Quantitative Data on Extraction Yields

The yield of crude alkaloids from Erythrina species can vary depending on the plant part used and the specific extraction methodology. The following table summarizes quantitative data from published studies on the extraction of crude alkaloids from different Erythrina species.

| Erythrina Species | Plant Part | Starting Material (kg) | Extraction Method | Solvent System | Crude Alkaloid Yield (g) | Yield (%) | Reference |

| E. variegata | Flowers | 10.0 | Maceration followed by Acid-Base Partitioning | 90% MeOH | 110 | 1.1 | [4] |

| E. crista-galli | Flowers | 11.0 | Maceration followed by Acid-Base Partitioning | 90% MeOH | 90 | 0.82 | [4] |

| E. indica | Leaves | Not Specified | Maceration | Aqueous | - | 14.26 (extractive yield) | [4] |

Experimental Protocol: Extraction and Purification

This protocol provides a detailed methodology for the isolation and purification of dihydro-β-erythroidine from Erythrina plant material, based on established methods for Erythrina alkaloids.[4][11]

1. Plant Material Preparation:

- Air-dry the plant material (e.g., seeds, flowers, or leaves of an Erythrina species).

- Grind the dried material into a fine powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

- Macerate the powdered plant material in 90% methanol (B129727) (MeOH) at a solid-to-solvent ratio of approximately 1:2.5 (w/v).[4]

- Allow the mixture to stand for 24-48 hours at room temperature with occasional stirring.

- Repeat the extraction process three times to ensure the exhaustive extraction of alkaloids.[4]

- Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.[4]

3. Acid-Base Partitioning:

- Dissolve the crude residue in a 2% acetic acid solution to achieve a pH of 2-3.[4][11]

- Perform a liquid-liquid extraction by partitioning the acidic solution twice with an equal volume of ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic compounds. The alkaloids will remain in the acidic aqueous phase as their protonated salts. Discard the organic layers.[4][11]

- Basify the remaining aqueous layer to a pH of 8-9 using ammonium (B1175870) hydroxide (B78521) (NH₃·H₂O). This deprotonates the alkaloid salts, making them soluble in organic solvents.[4][11]

- Extract the basified aqueous solution three times with equal volumes of EtOAc. The alkaloids will now partition into the organic phase.[4][11]

- Combine the EtOAc extracts and concentrate them under reduced pressure to yield the crude alkaloid fraction.[4]

4. Chromatographic Purification:

- Column Chromatography (CC): Subject the crude alkaloid fraction to column chromatography over silica (B1680970) gel. Elute with a gradient of chloroform-acetone (e.g., from 1:0 to 1:1) to afford several fractions.[11]

- Medium-Pressure Liquid Chromatography (MPLC): Further purify the fractions containing dihydro-β-erythroidine using a C18 MPLC column with a gradient of methanol-water (e.g., from 40:60 to 100:0, v/v).[11]

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Isolate pure dihydro-β-erythroidine from the MPLC sub-fractions using a preparative C18 HPLC column. Employ a gradient of methanol and water as the mobile phase (e.g., 60:40 to 70:30 MeOH:H₂O).[4] Monitor the eluent with a UV detector and collect the peaks corresponding to the pure compound.

- Concentrate the collected fractions to obtain purified dihydro-β-erythroidine.

5. Structure Elucidation and Quantification:

- The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- Quantitative analysis of dihydro-β-erythroidine in the extracts and purified fractions can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).[12]

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of dihydro-β-erythroidine.

Signaling Pathway: Antagonism of Nicotinic Acetylcholine Receptors

Dihydro-β-erythroidine exerts its biological effects by acting as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine (ACh). In the central nervous system, the α4β2 subtype of nAChR is particularly abundant and is a key target of dihydro-β-erythroidine.

Upon binding of acetylcholine to the nAChR, the ion channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and subsequent downstream signaling. Dihydro-β-erythroidine competes with acetylcholine for the same binding site on the receptor. However, the binding of dihydro-β-erythroidine does not induce the conformational change required to open the ion channel. By occupying the binding site, it prevents acetylcholine from activating the receptor, thereby inhibiting neuronal excitation mediated by these receptors.

Signaling Pathway Diagram

Caption: Mechanism of nAChR antagonism by dihydro-β-erythroidine.

Conclusion

Dihydro-β-erythroidine, sourced from the Erythrina genus, is a pivotal molecule in neuropharmacology. The extraction and purification protocols outlined in this guide, based on established chemical principles, provide a robust framework for obtaining this valuable alkaloid for research and development purposes. A thorough understanding of its interaction with nicotinic acetylcholine receptors is fundamental to harnessing its therapeutic potential. The methodologies and data presented herein are intended to support the scientific community in the continued exploration of dihydro-β-erythroidine and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Dihydro-beta-Erythroidine | Profiles RNS [profiles.umassmed.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C16H21NO3 | CID 31762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MeSH Browser [meshb.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Enantioselective Total Synthesis of (+)-Dihydro-β-erythroidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective total synthesis of (+)-Dihydro-β-erythroidine (DHβE), a potent antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The focus of this document is the first enantioselective synthesis reported by Clementson, Jessing, Pedersen, Vital, and Kristensen in 2019, a landmark achievement in the synthesis of the Erythrina alkaloids.[1][2][3] Earlier notable approaches to the core structure, including a racemic synthesis of β-erythroidine by Funk and an enantioselective synthesis of (+)-β-erythroidine by Hatakeyama, laid important groundwork in this field.

Core Synthesis Strategy

The successful enantioselective total synthesis of (+)-Dihydro-β-erythroidine by Vital, Kristensen, and their team navigates the construction of the complex tetracyclic spiroamine scaffold through a series of strategic bond formations. The retrosynthetic analysis reveals a convergent approach, wherein the key stereocenter is established early and the intricate ring system is assembled in a stepwise fashion.

Retrosynthetic Analysis

The core strategy hinges on a few key disconnections:

-

Ring D Formation: A late-stage palladium-catalyzed enolate coupling followed by lactonization is envisioned to close the final D-ring.

-

Ring C Construction: The spirocyclic core, containing the C-ring, is assembled via a Dieckmann condensation and a subsequent reductive amination.

-

Ring A Synthesis: A ring-closing metathesis (RCM) reaction is employed to form the A-ring.

-

Stereocenter Induction: The crucial C5 stereocenter is set using a palladium-catalyzed asymmetric allylic alkylation (AAA) of a prolinone derivative.

This strategic approach allows for the efficient and stereocontrolled construction of the target molecule.

Caption: Retrosynthetic analysis of (+)-Dihydro-β-erythroidine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective total synthesis of (+)-Dihydro-β-erythroidine by Clementson et al.

| Step | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| 1 | Asymmetric Allylic Alkylation | Prolinone derivative, Allyl acetate | Allyl prolinone | [Pd(allyl)Cl]₂, Ligand (S)-tBu-SIPHOS-PE, K₂CO₃, THF | 87 | 95 |

| 2 | Dihydroxylation & Oxidative Cleavage | Allyl prolinone | Aldehyde | OsO₄ (cat.), NMO, NaIO₄, THF/H₂O | 85 | - |

| 3 | Wittig Reaction | Aldehyde, (Bromomethyl)triphenylphosphonium bromide | Vinyl bromide | n-BuLi, THF | 78 | - |

| 4 | Ring-Closing Metathesis | Dienyl prolinone derivative | Cyclized A-ring | Grubbs II catalyst, CH₂Cl₂ | 92 | - |

| 5 | Reduction of Lactam | Cyclized A-ring | Cyclic amine | LiAlH₄, THF | 95 | - |

| 6 | Boc Protection | Cyclic amine | Boc-protected amine | (Boc)₂O, Et₃N, CH₂Cl₂ | 98 | - |

| 7 | Hydroboration-Oxidation | Boc-protected amine | Primary alcohol | 9-BBN, THF then H₂O₂, NaOH | 88 | - |

| 8 | Oxidation to Aldehyde | Primary alcohol | Aldehyde | Dess-Martin periodinane, CH₂Cl₂ | 94 | - |

| 9 | Dieckmann Condensation | Diester precursor | β-keto ester | KHMDS, THF | 75 | - |

| 10 | Reductive Amination | β-keto ester | Spirocyclic amine | NH₄OAc, NaBH₃CN, MeOH | 65 (dr 4:1) | - |

| 11 | N-Alkylation | Spirocyclic amine | N-alkylated spiroamine | MeI, K₂CO₃, MeCN | 89 | - |

| 12 | Pd-catalyzed Enolate Coupling | N-alkylated spiroamine, Aryl bromide | Coupled product | Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343) | 72 | - |

| 13 | Lactonization | Coupled product | (+)-Dihydro-β-erythroidine | TFA, CH₂Cl₂ | 85 | >99 (after recryst.) |

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis are provided below.

Step 1: Asymmetric Allylic Alkylation

To a solution of the prolinone derivative (1.0 eq) in THF was added K₂CO₃ (2.0 eq). In a separate flask, [Pd(allyl)Cl]₂ (0.025 eq) and (S)-tBu-SIPHOS-PE (0.05 eq) were dissolved in THF and stirred for 20 minutes. This catalyst solution was then added to the prolinone mixture. Allyl acetate (1.5 eq) was added dropwise, and the reaction was stirred at room temperature for 24 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the allyl prolinone.

Step 4: Ring-Closing Metathesis

To a solution of the dienyl prolinone derivative (1.0 eq) in degassed CH₂Cl₂ was added Grubbs II catalyst (0.05 eq). The reaction mixture was stirred at 40 °C for 12 hours under an argon atmosphere. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield the cyclized A-ring product.

Step 10: Reductive Amination

The β-keto ester (1.0 eq) and NH₄OAc (10.0 eq) were dissolved in methanol. The mixture was stirred at room temperature for 30 minutes. NaBH₃CN (3.0 eq) was then added portionwise, and the reaction was stirred for an additional 12 hours. The reaction was quenched by the addition of saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The resulting diastereomeric mixture was separated by flash column chromatography to provide the desired spirocyclic amine.

Step 12 & 13: Palladium-Catalyzed Enolate Coupling and Lactonization

To a solution of the N-alkylated spiroamine (1.0 eq) and the aryl bromide (1.2 eq) in toluene were added Pd(OAc)₂ (0.1 eq), SPhos (0.2 eq), and K₃PO₄ (2.5 eq). The mixture was degassed and heated to 110 °C for 18 hours. After cooling to room temperature, the reaction was filtered through a pad of Celite and concentrated. The crude product was dissolved in CH₂Cl₂ and cooled to 0 °C. Trifluoroacetic acid (TFA, 5.0 eq) was added dropwise, and the reaction was stirred for 1 hour. The mixture was then carefully quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers were dried, filtered, and concentrated. The final product, (+)-Dihydro-β-erythroidine, was purified by recrystallization.

Synthesis Workflow and Key Transformations

The following diagram illustrates the overall workflow of the enantioselective total synthesis, highlighting the key transformations and the construction of the tetracyclic ring system.

References

An In-depth Technical Guide to Dihydro-β-erythroidine (DHβE): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating moderate selectivity for α4-containing subtypes. As a member of the Erythrina family of alkaloids, DHβE has been instrumental as a pharmacological tool for elucidating the physiological and pathological roles of nAChRs. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of DHβE. It includes a compilation of its binding affinities and inhibitory concentrations across various nAChR subtypes. Furthermore, detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

DHβE is a tetracyclic spiroamine alkaloid.[1] Its structure was first elucidated in 1953.[2] The unique three-dimensional conformation of DHβE is crucial for its interaction with the ligand-binding domain of nAChRs.

Chemical Structure:

SMILES: CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4

InChI: InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₁NO₃ | [2] |

| Molecular Weight | 275.34 g/mol | [2] |

| CAS Number | 23255-54-1 | [2] |

| Appearance | White solid | [3] |

| Solubility (H₂O) | Soluble to 100 mM | [1] |

| Solubility (DMSO) | Soluble to 25 mM | [1] |

| Storage | Desiccate at room temperature | [1] |

Table 1: Physicochemical properties of Dihydro-β-erythroidine.

Pharmacological Properties

DHβE functions as a competitive antagonist at neuronal nAChRs.[3] Its mechanism of action involves direct binding to the receptor's ligand-binding site, thereby blocking the binding of the endogenous agonist, acetylcholine, and preventing ion channel opening.[3]

Binding Affinity and Potency

The inhibitory potency of DHβE varies across different nAChR subtypes, with a noted preference for α4-containing receptors. The following tables summarize the reported binding affinities (Ki) and inhibitory concentrations (IC50) of DHβE.

| nAChR Subtype | Ki (µM) | Assay Conditions | Reference(s) |

| α4β2 | 0.82 | [³H]epibatidine binding, HEK293 cells | [4] |

| α3β4 | 33.6 | [³H]epibatidine binding, bovine adrenal medulla | [5] |

Table 2: Binding affinities (Ki) of DHβE for various nAChR subtypes.

| nAChR Subtype | IC50 (µM) | Assay Conditions | Reference(s) |

| α4β2 | 0.10 - 0.37 | Two-electrode voltage clamp, Xenopus oocytes; Fluorescence assay, HEK293 cells | [3][6] |

| α4β4 | 0.19 | Not specified | [1][3] |

| α3β2 | 0.41 | Not specified | [3] |

| α3β4 | 26 | Two-electrode voltage clamp, Xenopus oocytes | [6] |

| α7 | 8 | Two-electrode voltage clamp, Xenopus oocytes | [6] |

| αCtxMII-resistant (striatal dopamine (B1211576) release) | 0.06 | [³H]-dopamine release from mouse striatal synaptosomes | [7] |

| αCtxMII-sensitive (striatal dopamine release) | 0.9 | [³H]-dopamine release from mouse striatal synaptosomes | [7] |

Table 3: Inhibitory concentrations (IC50) of DHβE at various nAChR subtypes and functional assays.

Signaling Pathways

As a competitive antagonist of nAChRs, DHβE primarily functions by blocking the initiation of downstream signaling cascades that are typically triggered by acetylcholine-mediated receptor activation. The influx of cations, particularly Na⁺ and Ca²⁺, through the nAChR channel is the primary event that initiates a variety of intracellular signaling pathways. By preventing this initial influx, DHβE can modulate a range of cellular processes, including neurotransmitter release and gene expression.

Modulation of Dopamine Release

Nicotinic acetylcholine receptors are known to modulate the release of various neurotransmitters, including dopamine. DHβE, by blocking nAChRs on dopaminergic terminals, can inhibit dopamine release. This has been demonstrated in studies using striatal synaptosomes.[7]

Involvement in CREB Signaling

The influx of calcium through nAChRs can activate various downstream signaling cascades, including those leading to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). By blocking this initial calcium signal, DHβE can indirectly inhibit the activation of CREB and subsequent gene expression.

Experimental Protocols

Radioligand Binding Assay ([³H]-epibatidine)

This protocol is adapted from methodologies used to characterize the binding of ligands to nAChRs expressed in cell lines or native tissues.[4][8]

Methodology:

-

Membrane Preparation:

-

Harvest HEK293 cells stably expressing the nAChR subtype of interest or dissect the brain region of interest.

-

Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for each concentration of the competing ligand (DHβE).

-

Add a fixed concentration of [³H]-epibatidine (typically at or near its Kd value).

-

Add varying concentrations of unlabeled DHβE.

-

For determining non-specific binding, add a high concentration of a non-radioactive ligand (e.g., nicotine).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DHβE concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is based on standard methods for expressing and recording from ion channels in Xenopus laevis oocytes.[6][9][10]

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits.

-

Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) for 1-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply the agonist (e.g., acetylcholine) to the oocyte to elicit an inward current.

-

To determine the inhibitory effect of DHβE, co-apply the agonist with varying concentrations of DHβE.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of DHβE.

-

Normalize the current amplitudes in the presence of DHβE to the control current amplitude.

-

Plot the normalized current as a function of the DHβE concentration.

-

Fit the data to a sigmoidal concentration-response curve to determine the IC50 value.

-

Mouse Forced Swim Test

This behavioral assay is commonly used to screen for antidepressant-like activity.[11][12]

Methodology:

-

Apparatus:

-

A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

-

-

Procedure:

-

Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Administer DHβE or a vehicle control at a specified time before the test (e.g., 30 minutes).

-

Gently place each mouse into the cylinder of water.

-

A typical test session lasts for 6 minutes.

-

Record the entire session with a video camera for later analysis.

-

-

Behavioral Scoring:

-

A trained observer, blind to the experimental conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Data Analysis:

-

Compare the mean duration of immobility between the DHβE-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Conclusion

Dihydro-β-erythroidine remains a cornerstone pharmacological tool for the study of neuronal nicotinic acetylcholine receptors. Its well-characterized chemical structure and selective antagonist profile make it invaluable for dissecting the roles of specific nAChR subtypes in neuronal signaling and behavior. The data and protocols compiled in this guide are intended to provide researchers with a thorough understanding of DHβE's properties and to facilitate its effective use in advancing our knowledge of cholinergic systems in health and disease.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Dihydro-beta-erythroidine | C16H21NO3 | CID 31762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydro-β-erythroidine (DHβE): An In-Depth Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-β-erythroidine (DHβE) is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a degree of selectivity for α4-containing subtypes, particularly α4β2 and α4β4. This technical guide provides a comprehensive overview of the mechanism of action of DHβE, consolidating quantitative binding and functional data, detailing key experimental methodologies for its characterization, and visualizing its interaction with nAChRs and the subsequent impact on cellular signaling. By acting as a competitive antagonist, DHβE binds to the agonist binding site on nAChRs, thereby preventing the binding of acetylcholine and other agonists and inhibiting the conformational changes required for ion channel opening. This blockade of nAChR activity underlies its various physiological effects, including the attenuation of nicotine-induced behaviors and its potential as an antidepressant. This document serves as a technical resource for researchers and drug development professionals working with this important pharmacological tool.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties. The dysregulation of nAChR signaling has been implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.

Dihydro-β-erythroidine (DHβE), a natural alkaloid derived from plants of the Erythrina genus, has emerged as a valuable pharmacological tool for studying nAChR function. It acts as a competitive antagonist, reversibly binding to the agonist binding site and preventing receptor activation. This guide provides an in-depth examination of the mechanism of action of DHβE on nAChRs, with a focus on its binding affinity, functional effects, and the molecular determinants of its activity.

Quantitative Data on DHβE Interaction with nAChR Subtypes

The affinity and potency of DHβE vary across different nAChR subtypes. The following tables summarize key quantitative data from radioligand binding assays (Ki values) and functional inhibition assays (IC50 values).

Table 1: Binding Affinity (Ki) of Dihydro-β-erythroidine for nAChR Subtypes

| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference(s) |

| α4β2 | [³H]Epibatidine | HEK293 cells | 820 | [1] |

| α4β4 | [³H]Epibatidine | HEK293 cells | - | - |

| α3β4 | [³H]Epibatidine | HEK293 cells | - | - |

| Rat Brain | [³H]Dihydro-β-erythroidine | Cortical membranes | 4 (high affinity site), 22 (low affinity site) | [2] |

Table 2: Functional Inhibitory Potency (IC50) of Dihydro-β-erythroidine for nAChR Subtypes

| nAChR Subtype | Agonist | Expression System | IC50 (µM) | Reference(s) |

| α4β2 | Acetylcholine | Xenopus oocytes | 0.37 | [1][3] |

| α4β4 | Acetylcholine | Xenopus oocytes | 0.19 | [1][3] |

| α3β2 | Acetylcholine | Xenopus oocytes | 0.41 | [3] |

| α3β4 | Acetylcholine | Xenopus oocytes | >10 | [3] |

| α7 | Acetylcholine | Xenopus oocytes | >30 | [4] |

| α6/3β2β3 | Acetylcholine | Xenopus oocytes | 0.28 | [4] |

| α4β2 | Nicotine (B1678760) | SH-EP1 cells | 0.20 | [5] |

| α3β4 | Nicotine | SH-EP1 cells | >10 | [5] |

| α6/3β2β3 | Nicotine | SH-EP1 cells | 0.21 | [5] |

Mechanism of Action

DHβE functions as a classical competitive antagonist at nAChRs. Its mechanism involves direct binding to the orthosteric agonist binding site, which is located at the interface between subunits in the extracellular domain.

Competitive Antagonism

By occupying the agonist binding site, DHβE physically prevents the binding of the endogenous agonist, acetylcholine, as well as other nicotinic agonists like nicotine. This competitive interaction is reversible, and its effects can be surmounted by increasing the concentration of the agonist.[3] The rightward shift in the agonist dose-response curve in the presence of DHβE, without a change in the maximal response, is a hallmark of its competitive mechanism.[6]

Molecular Determinants of Binding

The selectivity of DHβE for α4-containing nAChRs is determined by specific amino acid residues within the agonist binding pocket. Studies involving site-directed mutagenesis and chimeric receptors have identified key residues in both the α and β subunits that contribute to DHβE sensitivity. The N-terminal extracellular domain of the nAChR subunits is the primary site of interaction.

Downstream Signaling Pathways

The direct consequence of DHβE binding is the inhibition of ion flux through the nAChR channel. While the downstream signaling effects of nAChR agonism are well-documented, the specific consequences of DHβE-mediated antagonism are less characterized. It is understood that by blocking nAChR activation, DHβE prevents the initiation of these downstream cascades.

nAChR activation, particularly by agonists like nicotine, can lead to the activation of several intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and synaptic plasticity. By blocking the initial trigger (nAChR activation and subsequent Ca²⁺ influx), DHβE is expected to inhibit the activation of these downstream signaling cascades. However, direct experimental evidence detailing the specific effects of DHβE on the phosphorylation status and activity of components of these pathways is an area requiring further investigation.

Experimental Protocols

The characterization of DHβE's mechanism of action relies on a combination of techniques, including radioligand binding assays, electrophysiology, and molecular biology approaches.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of DHβE for different nAChR subtypes.

-

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by DHβE.

-

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]epibatidine, [³H]cytisine).

-

Dihydro-β-erythroidine (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Scintillation fluid and counter.

-

Glass fiber filters.

-

Filtration apparatus.

-

-

Protocol:

-

Prepare serial dilutions of DHβE.

-

In a multi-well plate, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of varying concentrations of DHβE.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known nAChR ligand, e.g., nicotine).

-

Incubate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of DHβE (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method is employed to measure the functional inhibition of nAChR-mediated currents by DHβE in Xenopus oocytes.

-

Objective: To determine the IC50 of DHβE for the inhibition of agonist-evoked currents.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits.

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., ND96).

-

Agonist (e.g., acetylcholine).

-

Dihydro-β-erythroidine.

-

-

Protocol:

-

Inject Xenopus oocytes with cRNA for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply a fixed concentration of the agonist (typically the EC50 concentration) to elicit a control current response.

-

After washing out the agonist, pre-apply DHβE at a specific concentration for a set duration.

-

Co-apply the agonist and DHβE and record the inhibited current response.

-

Repeat steps 4-6 with a range of DHβE concentrations.

-

Normalize the inhibited current responses to the control response.

-

Plot the percentage of inhibition against the logarithm of the DHβE concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in the binding and action of DHβE.

-

Objective: To alter specific amino acids in the nAChR subunits and assess the impact on DHβE sensitivity.

-

Materials:

-

Plasmid DNA containing the cDNA for the nAChR subunit of interest.

-

Mutagenic primers containing the desired nucleotide change.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

-

-

Protocol:

-

Design and synthesize primers containing the desired mutation.

-

Perform PCR using the plasmid DNA as a template and the mutagenic primers to generate mutated plasmids.

-

Digest the parental, non-mutated (methylated) DNA template with DpnI.

-

Transform the mutated plasmid into competent E. coli cells.

-

Select and grow colonies containing the mutated plasmid.

-

Isolate the mutated plasmid DNA and verify the mutation by DNA sequencing.

-

Use the mutated DNA to generate cRNA for expression in Xenopus oocytes or for transfection into a mammalian cell line.

-

Characterize the functional effects of the mutation on DHβE sensitivity using electrophysiology or binding assays as described above.

-

Experimental and Logical Workflows

The characterization of a competitive antagonist like DHβE follows a logical progression of experiments to determine its binding affinity, functional potency, and mechanism of action.

Conclusion

Dihydro-β-erythroidine is a well-characterized competitive antagonist of neuronal nAChRs with a preference for α4-containing subtypes. Its mechanism of action involves the direct blockade of the agonist binding site, leading to the inhibition of ion channel function. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. While the direct downstream signaling consequences of DHβE-mediated nAChR antagonism require further elucidation, its ability to inhibit agonist-induced signaling cascades is a key aspect of its pharmacological profile. Continued research into the structural basis of its interaction with different nAChR subtypes and its effects on intracellular signaling will further refine our understanding of this important molecule and its potential therapeutic applications.

References

- 1. rndsystems.com [rndsystems.com]

- 2. BAY K 8644 modifies Ca2+ cross signaling between DHP and ryanodine receptors in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective antagonism of behavioural effects of nicotine by dihydro-beta-erythroidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Dihydro-β-erythroidine (DHβE) to Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Dihydro-β-erythroidine (DHβE) to various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. DHβE, a competitive antagonist of neuronal nAChRs, is a valuable pharmacological tool for studying the physiological and pathological roles of these receptors.[1][2] This document summarizes quantitative binding data, details common experimental protocols used to determine these affinities, and illustrates key experimental workflows and signaling pathways.

Core Data Presentation: DHβE Binding Affinity

The binding affinity of DHβE for different nAChR subtypes has been characterized using various experimental techniques, primarily radioligand binding assays and electrophysiological methods. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of DHβE for several key nAChR subtypes. It is important to note that values can vary between studies due to different experimental systems (e.g., cell lines, oocytes, brain tissue), radioligands, and assay conditions.

| nAChR Subtype | Binding Affinity (IC50/Ki) | Experimental System | Comments | Reference |

| α4β2 | 0.37 µM (IC50) | Not specified | DHβE shows moderate selectivity for the α4 subunit. | |

| 0.82 µM (Binding Affinity) | [3H]epibatidine binding assay | DHβE is a reference antagonist for this subtype. | [1] | |

| 80 nM (IC50) | HEK 293 cells (human α4β2) | Determined via patch-clamp electrophysiology. | [3] | |

| 0.41 µM (IC50) | Xenopus oocytes (rat α3β2) | [4] | ||

| α4β4 | 0.19 µM (IC50) | Not specified | [2] | |

| α3β2 | 0.41 µM (IC50) | Not specified | [2] | |

| α3β4 | 23.1 µM (IC50) | Xenopus oocytes (rat α3β4) | DHβE is significantly less potent at this subtype compared to α3β2. | [4] |

| α7 | - | Xenopus oocytes | DHβE acts as a purely competitive antagonist at this subtype. | [4] |

| Rat Cortical Membranes | 4 nM (Kd) and 22 nM (Kd) | Rat cortical membranes | [3H]DHβE binding identified two distinct binding sites. | [5] |

Experimental Protocols

The determination of DHβE's binding affinity to nAChR subtypes relies on precise experimental methodologies. The two most common techniques are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Competitive Inhibition)

This method measures the ability of a test compound (DHβE) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

1. Membrane Preparation:

-

Tissues (e.g., rat brain regions like the thalamus) or cells expressing the nAChR subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[6]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]

-

Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).[7]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.[6][7]

-

To each well, the following are added in a specific order:

-

Membrane preparation (containing the target nAChR subtype).

-

A fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]cytisine). The concentration is usually at or near the Kd of the radioligand for the receptor.[7]

-

Varying concentrations of the unlabeled competing ligand (DHβE).

-

-

Controls:

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[6]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[6]

-

The radioactivity retained on the filters is measured using a scintillation counter.[6]

4. Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.[7]

-

The specific binding data at different concentrations of DHβE are plotted to generate a competition curve.

-

The IC50 value (the concentration of DHβE that inhibits 50% of the specific radioligand binding) is determined from this curve using non-linear regression analysis.

-

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique directly measures the function of the ion channel associated with the nAChR and how it is affected by an antagonist like DHβE.

1. Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are surgically removed and defolliculated.

-

The oocytes are injected with cRNA encoding the specific α and β subunits of the nAChR subtype to be studied.

-

The injected oocytes are incubated for 2-7 days to allow for the expression of functional nAChRs on the cell surface.

2. Electrophysiological Recording:

-

An oocyte expressing the target nAChRs is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Ringer's solution).

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

The nAChRs are activated by applying a specific concentration of an agonist, typically acetylcholine (ACh), which elicits an inward current due to ion influx.

3. Antagonist Application:

-

To determine the inhibitory effect of DHβE, the oocyte is pre-incubated with DHβE for a set period.

-

Then, the agonist (ACh) is co-applied with DHβE, and the resulting current is measured.

-

The reduction in the agonist-evoked current in the presence of DHβE is a measure of its antagonist activity.

4. Data Analysis:

-

A concentration-response curve for DHβE is generated by plotting the percentage of inhibition of the agonist-induced current against the concentration of DHβE.

-

The IC50 value is determined by fitting this curve with a logistic equation. This value represents the concentration of DHβE that blocks 50% of the current elicited by the agonist.

Visualizations: Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a key signaling pathway.

Caption: Workflow for a competitive radioligand binding assay.

Caption: A key nAChR-mediated signaling pathway.

Nicotinic Receptor Signaling Pathways

The activation of nAChRs, particularly the α7 and α4β2 subtypes which are predominant in the central nervous system, initiates a cascade of intracellular signaling events, primarily triggered by calcium influx.[8] While DHβE acts as an antagonist, understanding the downstream consequences of receptor activation is crucial for contextualizing its inhibitory effects.

Sustained stimulation of nAChRs can lead to neuroprotective effects through the activation of several key signaling pathways.[8][9] The influx of Ca2+ through the nAChR channel can activate various downstream effectors, including:

-

Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This is a major pathway involved in promoting cell survival and neuroprotection.[8][9] Activation of this pathway is a common downstream effect of both α7 and α4β2 nAChR stimulation.[8]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is also linked to neuronal survival and plasticity.[10]

-

Calmodulin-dependent signaling: The increase in intracellular Ca2+ can activate calmodulin, which in turn can modulate the activity of adenylyl cyclase and other enzymes.[8]

These pathways ultimately lead to the regulation of gene expression, promoting the transcription of pro-survival factors and inhibiting apoptotic processes. The elucidation of these signaling cascades is critical for the development of novel therapeutic strategies targeting nAChRs for neurodegenerative diseases.[8]

References

- 1. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

- 4. jneurosci.org [jneurosci.org]

- 5. Binding of the nicotinic cholinergic antagonist, dihydro-beta-erythroidine, to rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacology and Toxicology of Dihydro-β-erythroidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-β-erythroidine (DHβE) is a naturally occurring alkaloid derived from the plants of the Erythrina genus. It is a potent competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a moderate selectivity for the α4 subunit-containing receptors.[1] This technical guide provides a comprehensive overview of the pharmacology and toxicology of DHβE, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacology

Mechanism of Action

Dihydro-β-erythroidine functions as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism involves binding to the receptor's acetylcholine binding site, thereby preventing the endogenous neurotransmitter, acetylcholine, from activating the receptor and eliciting a downstream signaling cascade. This blockade of nAChRs leads to an inhibition of neuronal excitation.

dot

Receptor Selectivity and Affinity

DHβE exhibits a notable selectivity for α4-containing nAChR subtypes, particularly α4β2 and α4β4, which are abundantly expressed in the central nervous system. Its affinity for different receptor subtypes varies, as demonstrated by in vitro binding and functional assays.

| Receptor Subtype | IC50 (μM) | Experimental Model | Reference |

| α4β4 | 0.19 | Oocyte expression system | [1] |

| α4β2 | 0.37 | Oocyte expression system | [1] |

| α3β2 | 0.41 | Oocyte expression system |

Table 1: Inhibitory Potency (IC50) of Dihydro-β-erythroidine at various nAChR Subtypes.

Pharmacodynamics

The antagonistic action of DHβE at nAChRs translates to a range of in vivo pharmacological effects. It has been shown to effectively block the behavioral effects of nicotine, a potent nAChR agonist. These effects include the attenuation of nicotine-induced locomotor activity, antinociception, and hypothermia. Furthermore, studies in animal models have suggested that DHβE possesses antidepressant-like properties.[1]

| Behavioral Effect | Species | Dosage | Route of Administration | Effect | Reference |

| Nicotine-induced antinociception | Mouse | Not specified | Subcutaneous & Intrathecal | Blockade | |

| Nicotine-induced hypomotility | Mouse | Not specified | Subcutaneous | Blockade | |

| Nicotine-induced motor impairment | Mouse | Not specified | Subcutaneous | Blockade | |

| Nicotine-induced hypothermia | Mouse | Not specified | Subcutaneous | Blockade | |

| Antidepressant-like effects | Mouse | Not specified | Not specified | Observed in forced swim and tail suspension tests | [1] |

Table 2: In Vivo Pharmacodynamic Effects of Dihydro-β-erythroidine.

Pharmacokinetics

While comprehensive pharmacokinetic data for DHβE is limited, it has been reported to be orally bioavailable.[1] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, including key parameters such as half-life, clearance, and volume of distribution.

Toxicology

Detailed toxicological studies on DHβE, including the determination of LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not extensively reported in the available literature. As with any pharmacologically active compound, a thorough toxicological evaluation is essential for its potential development as a therapeutic agent.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of DHβE for nAChRs using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the nAChR subtype of interest

-

[³H]-Epibatidine (radioligand)

-

Dihydro-β-erythroidine (unlabeled competitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target nAChR subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh assay buffer and recentrifugation. Finally, resuspend the pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add a fixed concentration of [³H]-Epibatidine and the membrane preparation to the wells.

-

Non-specific Binding: Add a fixed concentration of [³H]-Epibatidine, the membrane preparation, and a high concentration of an unlabeled nAChR ligand (e.g., nicotine) to the wells.

-

Competition Binding: Add a fixed concentration of [³H]-Epibatidine, the membrane preparation, and varying concentrations of DHβE to the wells.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the DHβE concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

dot

Electrophysiological Analysis

Whole-cell patch-clamp electrophysiology can be used to functionally characterize the antagonist activity of DHβE on nAChRs expressed in a suitable cell line (e.g., HEK293 cells or Xenopus oocytes).

Materials:

-

Cells expressing the nAChR subtype of interest

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose)

-

Internal solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP)

-

Acetylcholine (agonist)

-

Dihydro-β-erythroidine

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Cell Culture: Culture the cells expressing the target nAChR subtype on glass coverslips.

-

Patch-Clamp Recording:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Pull a glass micropipette and fill it with the internal solution.

-

Under microscopic guidance, form a high-resistance seal (gigaohm seal) between the micropipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply a brief pulse of acetylcholine to the cell to elicit an inward current mediated by the nAChRs.

-

After a washout period, pre-apply DHβE for a defined period, followed by the co-application of DHβE and acetylcholine.

-

Record the current response in the presence of DHβE.

-

-

Data Analysis: Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of DHβE. Plot the percentage of inhibition of the current as a function of the DHβE concentration to determine the IC50 value.

dot

Conclusion

Dihydro-β-erythroidine is a valuable pharmacological tool for studying the role of α4-containing nicotinic acetylcholine receptors in the central nervous system. Its competitive antagonist activity and in vivo efficacy in modulating nicotine-related behaviors and exhibiting antidepressant-like effects make it a compound of significant interest for neuroscience research and potential therapeutic development. However, a more comprehensive characterization of its pharmacokinetic and toxicological properties is necessary to fully assess its drug-like potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the pharmacological and toxicological profile of this intriguing natural product.

References

DHβE: A Selective Antagonist of the α4β2 Nicotinic Acetylcholine Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Dihydro-β-erythroidine (DHβE), an alkaloid derived from the Erythrina plant species, is a potent and selective competitive antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This receptor subtype is the most abundant nAChR in the brain and plays a crucial role in a variety of physiological and pathological processes, including learning, memory, reward, and nicotine (B1678760) addiction.[3][4] The selectivity of DHβE for the α4β2 nAChR has established it as an invaluable pharmacological tool for elucidating the function of this receptor in the central nervous system and as a potential therapeutic agent for conditions such as depression and substance abuse.[2] This technical guide provides a comprehensive overview of DHβE, including its binding affinity and potency, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.

Quantitative Data: Binding Affinity and Potency

The selectivity of DHβE for the α4β2 nAChR is evident from its binding affinity (Ki) and inhibitory potency (IC50) values across various nAChR subtypes. The following table summarizes key quantitative data from radioligand binding and functional assays.

| Receptor Subtype | Ligand/Assay | Species | Ki (μM) | IC50 (μM) | Reference |

| α4β2 | [3H]epibatidine | Rat | 0.82 | - | [2] |

| α4β2 | Functional Assay (FMP) | Mouse | - | 1.2 | [2] |

| α4β2 | Two-Electrode Voltage Clamp | Human | - | 0.08 | [5] |

| α4β2 | Two-Electrode Voltage Clamp | Rat | - | 0.10 | [6] |

| α4β4 | [3H]epibatidine | Rat | >10 | - | [2] |

| α4β4 | Functional Assay | - | - | 0.19 | [7] |

| α3β4 | [3H]epibatidine | Rat | >10 | - | [2] |

| α3β4 | Two-Electrode Voltage Clamp | Rat | - | 26 | [6] |

| α3β2 | Two-Electrode Voltage Clamp | Rat | - | 0.41 | [8] |

| α7 | Two-Electrode Voltage Clamp | Rat | - | 8 | [6] |

Signaling Pathways and Experimental Workflows

DHβE, by antagonizing the α4β2 nAChR, modulates downstream signaling cascades critical for neuronal function. The activation of α4β2 nAChRs, typically by acetylcholine or nicotine, leads to cation influx (primarily Na+ and Ca2+) and subsequent activation of various intracellular signaling pathways. DHβE competitively blocks the binding of agonists, thereby inhibiting these downstream effects.

Caption: Signaling pathway modulated by DHβE at the α4β2 nAChR.

The characterization of DHβE as a selective α4β2 nAChR antagonist involves a series of in vitro and in vivo experiments. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for characterizing DHβE.

Experimental Protocols

Radioligand Binding Assay ([³H]Cytisine Competition)

This protocol is designed to determine the binding affinity (Ki) of DHβE for the α4β2 nAChR by measuring its ability to compete with the binding of a known radioligand, [³H]cytisine.

Materials:

-

HEK293 cells stably expressing the rat α4β2 nAChR.

-

Binding Buffer: 20 mM Tris-HCl, pH 7.4.

-

[³H]Cytisine (Specific Activity: ~40 Ci/mmol).

-

DHβE stock solution.

-

Non-specific binding determinator (e.g., 100 µM nicotine).

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing α4β2 nAChRs in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 100 µL:

-

Membrane homogenate (typically 4-300 ng of protein).

-

[³H]Cytisine at a concentration near its Kd value.

-

Varying concentrations of DHβE (e.g., 0.1 nM to 100 µM).

-

For non-specific binding wells, add 100 µM nicotine instead of DHβE.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the DHβE concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]cytisine and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to functionally characterize the antagonist properties of DHβE on α4β2 nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human or rat α4 and β2 nAChR subunits.

-

Oocyte Ringer's 2 (OR2) solution.

-

Recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl₂, 10 mM HEPES, pH 7.3).

-

Agonist solution (e.g., acetylcholine at its EC50 concentration).

-

DHβE solutions at various concentrations.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Glass microelectrodes (filled with 3 M KCl).

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with cRNA encoding the α4 and β2 subunits. Incubate the oocytes in OR2 solution for 2-7 days to allow for receptor expression.

-

Electrode Placement: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Control Response: Apply the agonist solution (e.g., acetylcholine) to elicit a control inward current. Wash the oocyte with recording solution until the current returns to baseline.

-

DHβE Application: Pre-incubate the oocyte with a specific concentration of DHβE for a set period (e.g., 2-5 minutes).

-